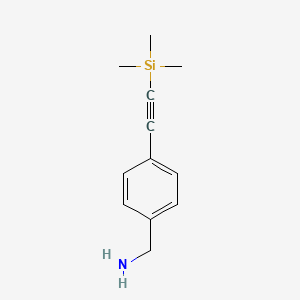

(4-((Trimethylsilyl)ethynyl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-(2-trimethylsilylethynyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMLIQJCZQUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721968-86-1 | |

| Record name | {4-[2-(trimethylsilyl)ethynyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from (4-Bromo-phenyl)methanamine:

Industrial Production Methods:

- Industrial production of (4-((Trimethylsilyl)ethynyl)phenyl)methanamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- (4-((Trimethylsilyl)ethynyl)phenyl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.

- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

-

Reduction:

- The compound can be reduced to form amines or other reduced derivatives.

- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

-

Substitution:

- The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

- Common reagents: Halides, Grignard reagents.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield quinones, while reduction with LiAlH4 may produce primary amines .

Scientific Research Applications

Chemistry:

Building Block in Organic Synthesis:

Biology and Medicine:

Industry:

Material Science:

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of (4-((Trimethylsilyl)ethynyl)phenyl)methanamine involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl group can be cleaved under specific conditions, allowing the ethynyl group to participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trimethylsilyl Ethynyl vs. Hydroxyl or Methanol Groups

- AB20271 (4-((Trimethylsilyl)ethynyl)phenyl)methanol (): Replaces the amine with a hydroxyl group. The trimethylsilyl ethynyl group enhances lipophilicity (logP ~2.8 estimated) compared to non-silylated analogs .

- (4-(Trimethylsilyl)ethynyl)phenyl)methanol (): Similar to AB20271 but differs in regiochemistry. The para-substitution minimizes steric hindrance, favoring applications in crystal engineering .

Heterocyclic Derivatives

- (4-(Thiophen-2-yl)phenyl)methanamine (18) (): Incorporates a thiophene ring, increasing electron density and conjugation. This enhances UV absorption (λmax ~270 nm) compared to the trimethylsilyl ethynyl analog, which absorbs at shorter wavelengths due to the electron-withdrawing silyl group .

- [2-(4-Chlorophenyl)oxazol-4-yl]methanamine (): The oxazole ring introduces rigidity and hydrogen-bonding sites. The chlorophenyl group adds electronegativity, contrasting with the electron-rich trimethylsilyl ethynyl group in the target compound .

Trifluoromethyl and Sulfonyl Derivatives

- {2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine (): The CF3 group is strongly electron-withdrawing (Hammett σp = 0.54), reducing basicity (pKa ~8.2) compared to the target compound’s amine (pKa ~10.5 estimated) .

- (5-((3-(Methylsulfonyl)-5-((trimethylsilyl)ethynyl)phenyl)sulfonyl)thiophen-2-yl)methanamine (9c) (): Dual sulfonyl groups increase polarity (logP ~1.2) and acidity, contrasting with the hydrophobic trimethylsilyl ethynyl group in the parent compound .

Physicochemical Properties

Key Observations :

- The trimethylsilyl ethynyl group increases lipophilicity, favoring membrane permeability in drug design.

- Amines with electron-withdrawing groups (e.g., CF3, sulfonyl) exhibit reduced basicity and altered solubility profiles.

Biological Activity

(4-((Trimethylsilyl)ethynyl)phenyl)methanamine, also known as TMS-ethynyl-phenyl-methanamine, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trimethylsilyl group attached to an ethynyl moiety and a phenyl ring, which contributes to its distinctive reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 189.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exert their effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism or signaling pathways.

- Receptor Modulation : It may interact with receptors involved in neurotransmission or other signaling cascades, potentially affecting physiological responses.

- Cytotoxicity : Some studies suggest that the compound could induce cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.5 |

| MDA-MB-231 | 10.0 |

| A549 | 15.0 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer drugs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be further developed as an antimicrobial agent.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : In another study focused on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing (4-((Trimethylsilyl)ethynyl)phenyl)methanamine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-iodophenylmethanamine and trimethylsilylacetylene under palladium catalysis. Optimization includes using a copper(I) co-catalyst, inert atmosphere (N₂/Ar), and polar aprotic solvents like DMF or THF. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine to acetylene derivative) are critical for minimizing side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization studies suggest that degassing solvents and using fresh Pd(PPh₃)₄ enhance efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the trimethylsilyl (TMS) group (δ ~0.25 ppm for Si(CH₃)₃) and ethynyl linkage (C≡C stretch at ~2100 cm⁻¹ in IR). Aromatic protons appear as a doublet (J = 8 Hz) due to para substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 245.1432 (C₁₂H₁₇NSi⁺). Fragmentation patterns confirm the TMS-ethynyl moiety .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 64.52%, H: 7.67%, N: 6.27%) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies recommend storing the compound in amber vials at –20°C under inert gas (Ar) to prevent oxidation of the ethynyl group. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. Light exposure (UV-vis) induces TMS group hydrolysis, monitored via TLC or GC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, buffer composition) or impurity profiles. Researchers should:

- Replicate assays using standardized protocols (e.g., ATP concentration in kinase assays).

- Validate compound purity via orthogonal methods (HPLC, LC-MS).

- Compare with structural analogs (e.g., non-TMS ethynyl derivatives) to isolate the TMS group’s role in activity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors, enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). The TMS-ethynyl group’s hydrophobicity may enhance binding to hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the methanamine group and conserved residues (e.g., Asp³.32 in GPCRs) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Replace TMS with bulkier silyl groups (e.g., triisopropylsilyl) or modify the ethynyl spacer length.

- Bioassay Panels : Test analogs against a panel of targets (e.g., monoamine oxidases, kinases) to identify selectivity trends.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values. Highlight the TMS group’s role in modulating membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.